Pyridinium, 1-[(dodecyloxy)methyl]-, chloride
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Overview
Description
Pyridinium, 1-[(dodecyloxy)methyl]-, chloride: is a quaternary ammonium salt with the molecular formula C18H32ClNO . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a pyridinium ion substituted with a dodecyloxy methyl group and a chloride counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Pyridinium, 1-[(dodecyloxy)methyl]-, chloride typically involves the reaction of pyridine with dodecyloxymethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: : Pyridinium, 1-[(dodecyloxy)methyl]-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new pyridinium salts with different anions.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-[(dodecyloxy)methyl]-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a surfactant in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of Pyridinium, 1-[(dodecyloxy)methyl]-, chloride involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This action is particularly useful in antimicrobial applications where it can compromise the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dodecyloxymethylpyridinium chloride
- Lauryloxymethylpyridinium chloride
- 4-(Dodecyloxy)benzyl chloride
- [Dodecyloxy)methyl]-tris(2-hydroxyethyl)ammonium chloride
Comparison: : Pyridinium, 1-[(dodecyloxy)methyl]-, chloride stands out due to its unique combination of a pyridinium ion and a long dodecyloxy chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility in organic solvents and enhanced antimicrobial activity .
Properties
CAS No. |
21379-35-1 |
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Molecular Formula |
C18H32ClNO |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
1-(dodecoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32NO.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
IXVLQYYLJLOXNV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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